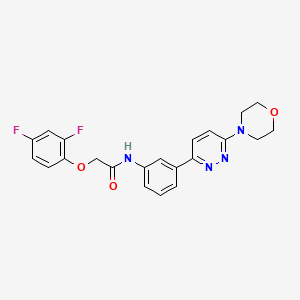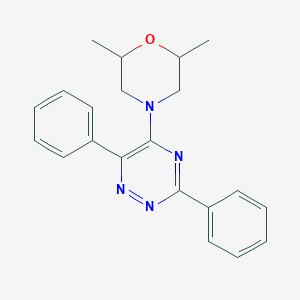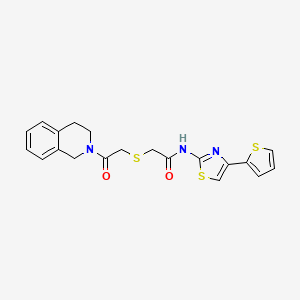
2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide is a synthetic molecule with potential applications across various scientific disciplines. This compound is characterized by a complex structure that includes dihydroisoquinoline, thioether, and thiazole functional groups.
准备方法
Synthetic Routes and Reaction Conditions:
The synthesis of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide typically involves a multi-step process:
Formation of the Dihydroisoquinoline: The initial step involves synthesizing the 3,4-dihydroisoquinoline derivative through a Pictet-Spengler reaction between a phenylethylamine and an aldehyde.
Thioether Bond Formation: This intermediate is then reacted with a thioester or a related reagent to introduce the thioether linkage.
Acetamide Formation: Finally, the compound is subjected to an amide-forming reaction with a thiazole derivative under conditions that could include coupling agents like EDCI and catalysts like DMAP.
Industrial Production Methods: In an industrial context, scaling up the synthesis might involve optimizing reaction conditions such as temperature, solvent choice, and purification techniques to ensure the efficiency and yield of each step.
化学反应分析
Types of Reactions It Undergoes:
Oxidation: The thiophen and thiazole rings can undergo oxidation, potentially modifying the compound’s electronic properties.
Reduction: Reduction reactions might target the oxo group to yield secondary alcohol derivatives.
Substitution: Substitution reactions could occur on the aromatic rings or the thiazole ring, introducing various functional groups.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate, hydrogen peroxide, or mCPBA.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophiles or nucleophiles like halogens or amines under suitable conditions (e.g., catalytic or thermal) are applied.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohol derivatives.
Substitution: Introduction of functional groups such as alkyl, aryl, or halogens.
科学研究应用
Chemistry: The compound can be used as a building block for synthesizing more complex molecules and for studying reaction mechanisms involving thioether and thiazole moieties.
Biology: Its structural elements suggest potential bioactivity, which might include enzyme inhibition or receptor binding. Studies could explore its interactions with biological macromolecules.
Medicine: There is potential for this compound to be investigated as a pharmaceutical lead compound, especially for targeting specific enzymes or receptors due to its diverse functional groups.
Industry: The compound could have applications in materials science, such as in the development of new polymers or as a precursor to specialized coatings or films.
作用机制
The exact mechanism of action for 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide would depend on its application. In a biological context, it might interact with proteins, altering their conformation or inhibiting their function. This interaction could involve hydrogen bonding, van der Waals forces, or covalent modification of the target molecule.
相似化合物的比较
Similar compounds include those with dihydroisoquinoline, thioether, and thiazole functionalities. Examples might be:
2-(3,4-Dihydroisoquinolin-2(1H)-yl)acetamide: : Shares the dihydroisoquinoline and acetamide groups.
Thioether-linked thiazole derivatives: : These are structurally similar but might differ in the substituents on the thiazole ring or the linkage chain.
The uniqueness of 2-((2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)thio)-N-(4-(thiophen-2-yl)thiazol-2-yl)acetamide lies in its combined functionalities, offering versatile chemical reactivity and potential for diverse applications.
What interests you most about this compound?
属性
IUPAC Name |
2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]sulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S3/c24-18(22-20-21-16(11-28-20)17-6-3-9-27-17)12-26-13-19(25)23-8-7-14-4-1-2-5-15(14)10-23/h1-6,9,11H,7-8,10,12-13H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVCYOQFIQRLFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C(=O)CSCC(=O)NC3=NC(=CS3)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-2-(4-(trifluoromethoxy)phenyl)thiazolidine](/img/structure/B2675300.png)
![spiro[adamantane-2,2'-azetidine]-4'-one](/img/structure/B2675301.png)
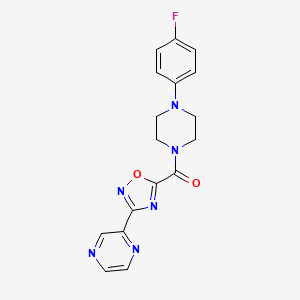
![N-((2-(thiophen-3-yl)pyridin-4-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B2675303.png)
![N-[(4-Chlorophenyl)-cyanomethyl]-2,3-dihydro-1,4-benzodioxine-5-carboxamide](/img/structure/B2675306.png)
![N-[(4-fluorophenyl)methyl]-1-[6-(morpholin-4-yl)pyrimidin-4-yl]-1H-imidazole-4-carboxamide](/img/structure/B2675308.png)
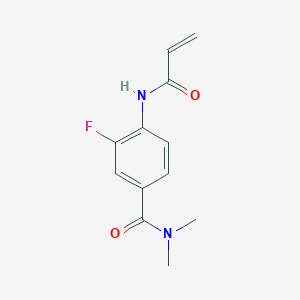

![6-(3'-Chloro-[1,1'-biphenyl]-4-carbonyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile](/img/structure/B2675315.png)
![2-(2-methoxyphenoxy)-1-{3-methylidene-8-azabicyclo[3.2.1]octan-8-yl}ethan-1-one](/img/structure/B2675316.png)
![3-(2-(4-((4-chlorophenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2675318.png)
